3-Ethyl-1H-indazole-6-carbaldehyde
Overview
Description
3-Ethyl-1H-indazole-6-carbaldehyde is a chemical compound belonging to the indazole family, which are heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry, particularly as kinase inhibitors. This compound features an ethyl group at the 3-position and a formyl group at the 6-position of the indazole ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as ethyl acetoacetate and hydrazine.
Reaction Steps:
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions, such as specific temperatures and catalysts, to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: Substitution reactions at different positions of the indazole ring can lead to the formation of a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and manganese dioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxidized derivatives such as carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: A variety of substituted indazoles with different functional groups.
Mechanism of Action
Target of Action
3-Ethyl-1H-indazole-6-carbaldehyde, as an indazole derivative, is likely to interact with multiple targets in the body. Indazole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
Indazole derivatives are known to inhibit, regulate, and/or modulate certain kinases, such as chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk . These interactions can play a role in the treatment of diseases such as cancer .
Biochemical Pathways
Indole derivatives, which are structurally similar to indazoles, are synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile
Result of Action
Indazole derivatives have been associated with a wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .
Scientific Research Applications
3-Ethyl-1H-indazole-6-carbaldehyde is utilized in various scientific research fields:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: Indazole derivatives are studied for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential as a therapeutic agent in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
1H-indazole-3-carbaldehyde
1H-indole-3-carbaldehyde
3-ethyl-1H-indazole-3-carbaldehyde
Properties
IUPAC Name |
3-ethyl-2H-indazole-6-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-9-8-4-3-7(6-13)5-10(8)12-11-9/h3-6H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZGDXVHKVKJAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C=CC(=CC2=NN1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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